Cas no 78060-44-3 (2-(Chloromethyl)-4-methylpyrimidine)

2-(Chloromethyl)-4-methylpyrimidine is a versatile pyrimidine derivative characterized by its reactive chloromethyl functional group, which facilitates further chemical modifications. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its pyrimidine core structure is integral to biologically active molecules, making it useful in medicinal chemistry research. The presence of both chloromethyl and methyl substituents enhances its reactivity, enabling selective functionalization under controlled conditions. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Its stability and well-defined reactivity profile make it a practical choice for synthetic applications requiring precise molecular transformations.
2-(Chloromethyl)-4-methylpyrimidine structure
78060-44-3 structure
Product Name:2-(Chloromethyl)-4-methylpyrimidine
CAS No:78060-44-3
MF:C6H7ClN2
MW:142.586179971695
MDL:MFCD10697342
CID:551432
PubChem ID:12877372
Update Time:2025-10-29

2-(Chloromethyl)-4-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-4-methylpyrimidine
    • 2-CHLOROMETHYL-4-METHYLPYRIMIDINE
    • 2-Chloromethyl-4-methyl-pyrimidine
    • Pyrimidine,2-(chloromethyl)-4-methyl-
    • 2-(Chloromethyl)-4-Methyl-Pyrimidine
    • MDL: MFCD10697342
    • Inchi: 1S/C6H7ClN2/c1-5-2-3-8-6(4-7)9-5/h2-3H,4H2,1H3
    • InChI Key: KIXTVKIOVXMYGL-UHFFFAOYSA-N
    • SMILES: ClCC1=NC=CC(C)=N1

Computed Properties

  • Exact Mass: 142.03000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 25.78000
  • LogP: 1.52380

2-(Chloromethyl)-4-methylpyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(Chloromethyl)-4-methylpyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:78060-44-3)2-(Chloromethyl)-4-methylpyrimidine
Order Number:A865104
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:52
Price ($):888.0
Email:sales@amadischem.com

Additional information on 2-(Chloromethyl)-4-methylpyrimidine

Professional Introduction to 2-(Chloromethyl)-4-methylpyrimidine (CAS No. 78060-44-3)

2-(Chloromethyl)-4-methylpyrimidine, with the chemical formula C₆H₇ClN₂, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number 78060-44-3, has garnered attention due to its versatile reactivity and utility in constructing complex molecular frameworks. Its molecular structure, featuring a pyrimidine core substituted with a chloromethyl group and a methyl group, makes it a valuable building block for various synthetic applications.

The importance of 2-(Chloromethyl)-4-methylpyrimidine lies in its ability to participate in nucleophilic addition reactions, allowing for the introduction of diverse functional groups. This characteristic has made it a staple in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The chloromethyl moiety, in particular, serves as a reactive site for forming carbon-carbon bonds, enabling the construction of more intricate molecular architectures.

In recent years, research has highlighted the role of 2-(Chloromethyl)-4-methylpyrimidine in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in the synthesis of pyrimidine-based derivatives that exhibit inhibitory activity against various biological targets. These derivatives have shown promise in preclinical studies as potential candidates for treating conditions such as cancer and infectious diseases. The pyrimidine scaffold is particularly relevant in medicinal chemistry due to its structural similarity to nucleic acid bases, making it a natural fit for targeting biological processes involving DNA and RNA.

The methyl group attached to the pyrimidine ring in 2-(Chloromethyl)-4-methylpyrimidine also contributes to its synthetic utility. This substituent can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. Researchers have leveraged this feature to design molecules with enhanced binding affinity and selectivity. For example, modifications involving the methyl group have been explored to optimize pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Advances in synthetic methodologies have further expanded the applications of 2-(Chloromethyl)-4-methylpyrimidine. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and scalable syntheses of pyrimidine derivatives. These methods often provide higher yields and purities compared to traditional approaches, making them attractive for industrial applications. Additionally, green chemistry principles have been incorporated into these processes, aiming to minimize waste and environmental impact while maintaining high levels of efficiency.

The compound's role in drug discovery extends beyond mere intermediate synthesis. It has been utilized in the development of probes for biochemical assays, helping researchers understand enzyme mechanisms and identify new therapeutic targets. The ability to derivatize 2-(Chloromethyl)-4-methylpyrimidine allows for the creation of probes with specific properties tailored to particular biological systems. This flexibility has been instrumental in advancing our understanding of complex biological pathways.

In conclusion, 2-(Chloromethyl)-4-methylpyrimidine (CAS No. 78060-44-3) represents a cornerstone in modern synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical and agrochemical research. As ongoing studies continue to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:78060-44-3)2-(Chloromethyl)-4-methylpyrimidine
A865104
Purity:99%
Quantity:1g
Price ($):888.0
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